molecular formula C15H12ClN3O2 B13921542 2-Chloro-7-(4-methoxybenzyl)-7H-pyrrolo[2,3-d]pyrimidine-6-carbaldehyde

2-Chloro-7-(4-methoxybenzyl)-7H-pyrrolo[2,3-d]pyrimidine-6-carbaldehyde

Cat. No.: B13921542
M. Wt: 301.73 g/mol
InChI Key: OEMMATCVOAEFLJ-UHFFFAOYSA-N
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Description

2-chloro-7-[(4-methoxyphenyl)methyl]-7H-Pyrrolo[2,3-d]pyrimidine-6-carboxaldehyde is a complex organic compound that belongs to the class of pyrrolopyrimidines. This compound is characterized by its unique structure, which includes a chloro group, a methoxyphenyl group, and a carboxaldehyde group attached to a pyrrolopyrimidine core. It is of significant interest in the field of medicinal chemistry due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-7-[(4-methoxyphenyl)methyl]-7H-Pyrrolo[2,3-d]pyrimidine-6-carboxaldehyde typically involves multi-step organic reactions

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to streamline the synthesis process. The reaction conditions are carefully controlled to minimize by-products and ensure the efficient production of the desired compound .

Chemical Reactions Analysis

Types of Reactions

2-chloro-7-[(4-methoxyphenyl)methyl]-7H-Pyrrolo[2,3-d]pyrimidine-6-carboxaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-chloro-7-[(4-methoxyphenyl)methyl]-7H-Pyrrolo[2,3-d]pyrimidine-6-carboxaldehyde has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-chloro-7-[(4-methoxyphenyl)methyl]-7H-Pyrrolo[2,3-d]pyrimidine-6-carboxaldehyde involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to the inhibition of certain biological processes, such as cell proliferation in cancer cells, or the activation of immune responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloro-7-[(4-methoxyphenyl)methyl]-7H-Pyrrolo[2,3-d]pyrimidine-6-carboxaldehyde is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C15H12ClN3O2

Molecular Weight

301.73 g/mol

IUPAC Name

2-chloro-7-[(4-methoxyphenyl)methyl]pyrrolo[2,3-d]pyrimidine-6-carbaldehyde

InChI

InChI=1S/C15H12ClN3O2/c1-21-13-4-2-10(3-5-13)8-19-12(9-20)6-11-7-17-15(16)18-14(11)19/h2-7,9H,8H2,1H3

InChI Key

OEMMATCVOAEFLJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CN2C(=CC3=CN=C(N=C32)Cl)C=O

Origin of Product

United States

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